molecular formula C20H30N12O10P2S2 B12353155 diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Cat. No.: B12353155
M. Wt: 724.6 g/mol
InChI Key: VZYXAGGQHVUTHM-QYUKNOIISA-N
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Description

Diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxido, sulfanylidene, and sulfido groups. This compound is notable for its intricate molecular architecture, which features a tricyclic framework with multiple stereocenters.

Preparation Methods

The synthesis of diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purinyl derivatives, followed by their incorporation into the tricyclic framework through a series of condensation and cyclization reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The oxido and sulfanylidene groups can participate in oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The purinyl groups can undergo nucleophilic substitution reactions, particularly at the amino positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purinyl groups can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. The oxido and sulfanylidene groups can participate in redox reactions, modulating the activity of redox-sensitive proteins and pathways.

Comparison with Similar Compounds

Similar compounds include other purinyl derivatives and tricyclic phosphates. Compared to these compounds, diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

IUPAC Name

diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-QYUKNOIISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]

Origin of Product

United States

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